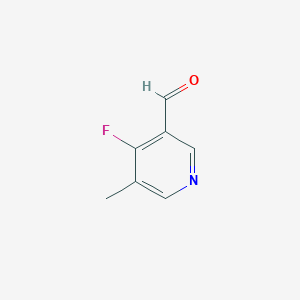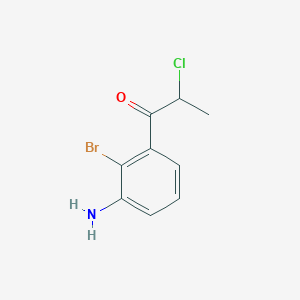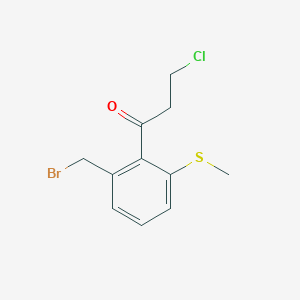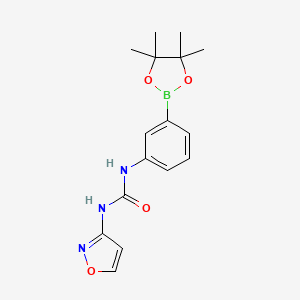
1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic organic compound that features an isoxazole ring, a phenyl group substituted with a boronate ester, and a urea linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
Introduction of the Boronate Ester: The phenyl group can be functionalized with a boronate ester using Suzuki-Miyaura coupling reactions.
Urea Linkage Formation: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions could target the isoxazole ring or the urea linkage.
Substitution: The phenyl group and the isoxazole ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the boronate ester could yield a phenol derivative.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with boronate esters are often used in catalytic processes, including cross-coupling reactions.
Materials Science: The unique electronic properties of the isoxazole ring can be exploited in the design of new materials.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Biological Probes: The boronate ester group can be used in the design of probes for detecting reactive oxygen species (ROS).
Industry
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group could interact with diols or other nucleophiles, while the isoxazole ring may participate in hydrogen bonding or π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Isoxazol-3-yl)-3-phenylurea: Lacks the boronate ester group, potentially altering its reactivity and biological activity.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea: Lacks the isoxazole ring, which may affect its electronic properties and interactions.
Uniqueness
The combination of the isoxazole ring, boronate ester, and urea linkage in 1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea makes it unique
Propiedades
Fórmula molecular |
C16H20BN3O4 |
|---|---|
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
1-(1,2-oxazol-3-yl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C16H20BN3O4/c1-15(2)16(3,4)24-17(23-15)11-6-5-7-12(10-11)18-14(21)19-13-8-9-22-20-13/h5-10H,1-4H3,(H2,18,19,20,21) |
Clave InChI |
XUDMKUJTVYEEND-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=NOC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


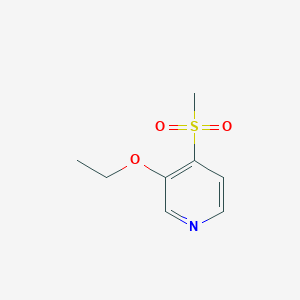
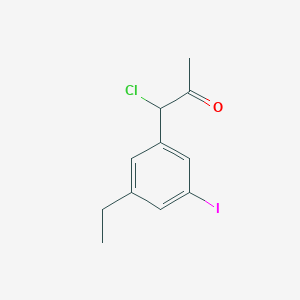


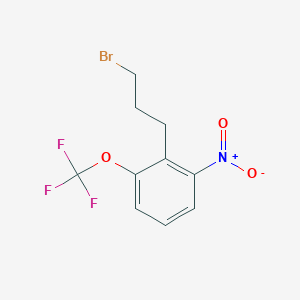
![Aziridine, 1-[(methylthio)methyl]-](/img/structure/B14059343.png)

![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)
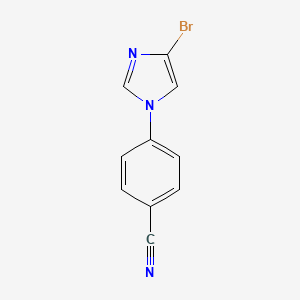
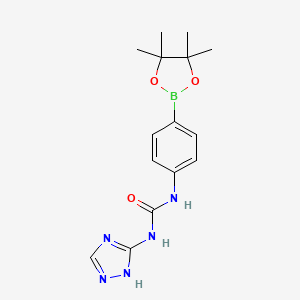
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)
